molecular formula C13H11Cl2NO4S B2947642 N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide CAS No. 321577-31-5

N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide

Cat. No.: B2947642
CAS No.: 321577-31-5
M. Wt: 348.19
InChI Key: CBUCHYZOTNTXHB-UHFFFAOYSA-N
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Description

N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonamide group attached to a dichlorohydroxyphenyl ring and a methoxybenzenesulfonamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the dichlorohydroxyphenyl intermediate. One common method includes the chlorination of hydroxyphenyl compounds followed by sulfonation and methoxylation reactions. Industrial production methods often utilize continuous flow reactors to enhance yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using reagents such as sodium methoxide or potassium tert-butoxide. .

Scientific Research Applications

N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Properties

IUPAC Name

N-(3,5-dichloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO4S/c1-20-9-2-4-10(5-3-9)21(18,19)16-8-6-11(14)13(17)12(15)7-8/h2-7,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUCHYZOTNTXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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